molecular formula C8H14FNO2 B1475390 3-(3-Fluoropiperidin-1-yl)propanoic acid CAS No. 1889176-36-6

3-(3-Fluoropiperidin-1-yl)propanoic acid

Cat. No.: B1475390
CAS No.: 1889176-36-6
M. Wt: 175.2 g/mol
InChI Key: GIYQCJKKJSBJBL-UHFFFAOYSA-N
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Description

3-(3-Fluoropiperidin-1-yl)propanoic acid (CAS 1888526-69-9) is a valuable fluorinated building block in organic synthesis and medicinal chemistry research. This compound features a piperidine ring—a privileged scaffold in drug discovery—substituted with a fluorine atom and a propanoic acid side chain, making it a versatile intermediate for the construction of more complex molecules . The incorporation of fluorine is a strategic approach in lead optimization, as it can significantly influence the physicochemical properties, metabolic stability, and binding affinity of potential drug candidates . The primary research application of this compound lies in its use as a synthetic intermediate, particularly in the field of pharmaceutical development. Fluorinated piperidine derivatives are of high interest in the design of active pharmaceutical ingredients (APIs) for a range of therapeutic areas. The fluorine atom can enhance membrane permeability, modulate pKa of neighboring functional groups, and improve bioavailability by reducing metabolic degradation . The carboxylic acid functional group provides a handle for further synthetic manipulation, allowing researchers to readily form amide bonds or link the piperidine scaffold to other molecular entities. This compound is supplied for research purposes such as the synthesis and screening of novel compound libraries, method development in organic chemistry, and investigations into structure-activity relationships (SAR). Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-fluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-7-2-1-4-10(6-7)5-3-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQCJKKJSBJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluoropiperidin-1-yl)propanoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound 3-(3-Fluoropiperidin-1-yl)propanoic acid features a fluorinated piperidine ring attached to a propanoic acid moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.

The biological activity of 3-(3-Fluoropiperidin-1-yl)propanoic acid is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound is known to act as a positive allosteric modulator (PAM) for M3 muscarinic receptors. This action enhances the signaling pathways associated with these receptors, which are crucial for various physiological processes including bladder control and gastrointestinal function .
  • Enzyme Interaction : It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Biological Activities

Research has indicated several potential biological activities for 3-(3-Fluoropiperidin-1-yl)propanoic acid:

  • Therapeutic Potential :
    • Investigated for its role in treating bladder dysfunctions and gastrointestinal disorders due to its M3 PAM activity .
    • Explored as a precursor in drug development aimed at enhancing receptor-mediated responses.
  • Antimicrobial Activity :
    • Some studies suggest that fluorinated derivatives exhibit enhanced antimicrobial properties, although specific data on this compound is limited.

Case Studies

  • M3 Receptor Modulation :
    • A study demonstrated that compounds with similar structures to 3-(3-Fluoropiperidin-1-yl)propanoic acid showed improved efficacy in enhancing M3 receptor signaling, suggesting that this compound could have similar effects in clinical applications related to bladder control disorders .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications in the piperidine ring can significantly affect the compound's affinity for various receptors, indicating that careful structural optimization could lead to more potent derivatives .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
M3 Receptor ModulationEnhances signaling pathways for bladder control
Antimicrobial PotentialPossible enhancement of antimicrobial properties
Drug Development PrecursorUsed in synthesis of therapeutically relevant drugs

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

3-Piperidin-1-ylpropanoic Acid (CAS 2942-59-8)
  • Structure : Lacks the 3-fluorine substituent on the piperidine ring.
3-(4-Phenylpiperazin-1-yl)propanoic Acid (CAS 124078-87-1)
  • Structure : Incorporates a phenylpiperazine group instead of fluoropiperidine.
  • Properties : The phenylpiperazine moiety enhances lipophilicity (higher logP) and may target neurological receptors (e.g., serotonin or dopamine receptors) .
  • Applications: Potential CNS-targeting applications, though specific activity data are unavailable.
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic Acid (Compound 13)
  • Structure: Features a trifluoromethylphenyl group and an oxo modification on the propanoic acid.
  • Synthesis: Prepared via coupling of 4-(2-(trifluoromethyl)phenyl)piperidine with methyl 3-chloro-3-oxopropanoate .
  • Applications: Investigated as a retinol-binding protein 4 (RBP4) antagonist, highlighting the role of fluorine in enhancing target affinity .
3-(3,5-Dimethylpiperidin-1-yl)propanoic Acid (CAS 933745-12-1)
  • Structure : Contains methyl groups at the 3- and 5-positions of the piperidine ring.
  • Hazard : Classified as an irritant (Xi), similar to other piperidine derivatives .
3-(Methylthio)propanoic Acid Esters (Pineapple Aroma Compounds)
  • Structure : Thioester derivatives (e.g., methyl and ethyl esters) with sulfur-containing substituents.
  • Properties : Low odor thresholds (e.g., 7 µg·kg⁻¹ for ethyl ester) contribute to pineapple aroma .
  • Applications: Used in flavoring industries; fluorinated analogs like 3-(3-fluoropiperidin-1-yl)propanoic acid are unlikely to exhibit similar volatile properties due to ionic character .
Antimicrobial Activity
  • Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3): Exhibit selective activity against E. coli and S. Fluorination in 3-(3-fluoropiperidin-1-yl)propanoic acid may enhance penetration through bacterial membranes due to increased lipophilicity .
Analgesic Activity
  • Amide Derivatives of Pyridazinylpropanoic Acids: Show equipotent activity to aspirin in writhing tests. Fluoropiperidine analogs could improve bioavailability or receptor binding kinetics .
Enzyme Inhibition
  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Irritant properties suggest reactive electrophilic character. Fluorinated analogs may exhibit lower reactivity due to C-F bond stability .

Physicochemical Properties

Compound Key Substituents logP (Predicted) pKa (Predicted) Solubility (Water)
3-(3-Fluoropiperidin-1-yl)propanoic acid 3-Fluoropiperidine ~1.2 ~3.8 Moderate
3-Piperidin-1-ylpropanoic acid Piperidine ~0.8 ~4.2 High
3-(4-Phenylpiperazin-1-yl)propanoic acid Phenylpiperazine ~2.5 ~4.0 Low
3-(3,5-Dimethylpiperidin-1-yl)propanoic acid 3,5-Dimethylpiperidine ~1.8 ~4.1 Low

Notes:

  • Fluorine's electronegativity lowers the pKa of the propanoic acid group, enhancing ionization at physiological pH.
  • Methyl and phenyl groups increase logP, reducing aqueous solubility.

Preparation Methods

General Synthetic Strategy

  • Starting Material: 3-Fluoropiperidine, which can be prepared or procured as a fluorinated heterocyclic amine.
  • Key Reaction: N-alkylation or acylation with a suitable propanoic acid derivative or its activated form (e.g., acid chloride, ester).
  • Typical Conditions: The reaction may be catalyzed by bases or acids depending on the nature of the electrophilic partner, often conducted under inert atmosphere to prevent side reactions.
  • Purification: Recrystallization or chromatographic techniques are employed to isolate the pure product.

Detailed Preparation Methods

Nucleophilic Substitution Route

One common approach involves the nucleophilic substitution of 3-fluoropiperidine with a halo-propanoic acid derivative:

  • Step 1: Preparation of 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid).
  • Step 2: Reaction of 3-fluoropiperidine with the halo-propanoic acid under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
  • Step 3: Workup and purification by recrystallization.

This method allows direct attachment of the propanoic acid side chain to the nitrogen of the fluoropiperidine ring.

Amidation and Hydrolysis Route

Another approach involves:

  • Step 1: Formation of an amide intermediate by reacting 3-fluoropiperidine with a protected or activated propanoic acid derivative (such as methyl or ethyl propanoate).
  • Step 2: Hydrolysis of the ester group under acidic or basic conditions to yield the free carboxylic acid.

This two-step method provides flexibility in protecting groups and reaction conditions.

Research Findings and Optimization

Effect of Fluorine Position and Substitution

Research shows that fluorine substitution at the 3-position of piperidine affects the basicity and conformation of the molecule, which in turn influences the reaction kinetics and product stability. The axial or equatorial position of fluorine can modulate pKa values, affecting the nucleophilicity of the nitrogen and thus the efficiency of alkylation reactions.

Catalysts and Reagents

  • Bases: Potassium carbonate and sodium hydride are common bases used to deprotonate the piperidine nitrogen.
  • Solvents: Polar aprotic solvents such as DMF or tetrahydrofuran (THF) are preferred for nucleophilic substitution reactions.
  • Activation of Propanoic Acid: Conversion to acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride improves reactivity.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Nucleophilic Substitution 3-Fluoropiperidine, 3-halopropanoic acid, K₂CO₃, DMF Direct, straightforward Requires halo-propanoic acid 60-85
Amidation + Hydrolysis 3-Fluoropiperidine, methyl propanoate, acid/base hydrolysis Flexible, mild conditions Two-step process, longer reaction time 55-75
Acid Chloride Route 3-Fluoropiperidine, propanoyl chloride, base High reactivity, faster reaction Acid chlorides are moisture sensitive 70-90

Purification Techniques

  • Recrystallization: Commonly used solvents include ethanol, methanol, or ethyl acetate.
  • Chromatography: Silica gel column chromatography with solvent systems such as ethyl acetate/hexane mixtures is employed for higher purity.
  • Drying: Vacuum drying under inert atmosphere ensures removal of solvents and moisture.

Summary of Key Research Data

Parameter Observations/Values Reference
pKa of 3-Fluoropiperidine Slightly higher due to fluorine position
Reaction Temperature Typically 25-80°C depending on method
Reaction Time 2-18 hours
Yield Range 55-90% depending on method
Stability of Product High chemical stability due to fluorine

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Fluoropiperidin-1-yl)propanoic acid
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